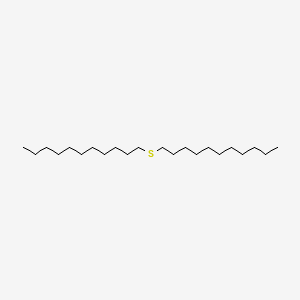

Undecyl sulfide

Description

Contextualization within Contemporary Organosulfur Chemistry

Organosulfur chemistry is a significant field that investigates the properties, synthesis, and reactions of organic compounds containing carbon-sulfur bonds. wikipedia.org These compounds are ubiquitous in nature and are essential components of vital amino acids like cysteine and methionine. wikipedia.org The field also encompasses a vast range of synthetic molecules with diverse applications. marketresearchintellect.com

Sulfides, also referred to as thioethers, are a fundamental class of organosulfur compounds characterized by a C-S-C bond linkage. wikipedia.orgbritannica.com They are the sulfur analogues of ethers. britannica.com Compared to carbon-carbon bonds, carbon-sulfur single bonds are longer and weaker. wikipedia.org The synthesis of sulfides is often achieved through the alkylation of thiols. wikipedia.org

Contemporary organosulfur chemistry research is dynamic, with trends moving towards sustainable and green chemistry practices. marketresearchintellect.commarketresearchfuture.com There is increasing interest in developing novel synthesis methods and exploring the desulfurative functionalization of organosulfur compounds to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org This includes catalytic processes that utilize organosulfur compounds for creating value-added chemicals. researchgate.networdpress.com Undecyl sulfide (B99878), as a dialkyl sulfide, represents a classic structure within this broad and evolving field of study. Its long alkyl chains, however, place it in a specific subclass with distinct physical properties, such as higher boiling points and different solubility profiles compared to its short-chain counterparts.

Significance of Long-Chain Alkyl Sulfides in Emerging Chemical Research

Long-chain alkyl sulfides, the class to which undecyl sulfide belongs, are compounds of growing importance in several areas of materials science and industrial chemistry. Their significance stems from the unique properties conferred by the long hydrocarbon chains combined with the reactivity of the sulfur atom.

In materials science, long-chain alkyl groups are utilized to passivate nanoparticles, influencing their self-organization and properties. For instance, the length of alkyl chains on silver sulfide (Ag2S) nanoparticles has been shown to directly affect their two- and three-dimensional self-assembly. acs.org Research has demonstrated that the interaction between sulfide minerals and collectors in flotation processes is influenced by the collector's alkyl chain length. researchgate.net

Furthermore, complex mixtures of long-chain alkylphenate/phenol sulfides are employed as additives in industrial applications, such as in the manufacturing of lubricants and greases. ontosight.ai These compounds provide thermal stability and antioxidant properties. ontosight.ai Calcium long-chain alkyl phenate sulfides, for example, are valued for their anti-wear and extreme pressure properties in lubrication, finding use in the automotive and machinery industries. ontosight.ai The study of specific, well-defined long-chain alkyl sulfides like this compound provides fundamental insights that can inform the design and synthesis of these more complex industrial materials. Research has also explored the inclusion of sulfide-containing moieties with long alkyl chains in the synthesis of polymers for light-emitting diodes (LEDs), indicating their potential role in advanced materials. nycu.edu.tw

Research Data on this compound

Detailed experimental data is crucial for understanding the chemical and physical nature of a compound. The following table summarizes known properties of di-n-undecyl sulfide.

| Property | Value |

| Molecular Formula | C22H46S |

| Density | 0.845 g/cm³ (Calculated) chemblink.com |

| Boiling Point | 419.924 °C at 760 mmHg (Calculated) chemblink.com |

| Flash Point | 235.298 °C (Calculated) chemblink.com |

Properties

IUPAC Name |

1-undecylsulfanylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46S/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOYGXODZMRGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCSCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303468 | |

| Record name | Undecyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-82-7 | |

| Record name | Undecyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Undecyl Sulfide Systems

Oxidative Transformations of Undecyl Sulfides

The oxidation of sulfides is a fundamental transformation in organic chemistry, yielding sulfoxides and sulfones, which are valuable intermediates in synthesis. libretexts.org The reactivity of undecyl sulfide (B99878) is consistent with that of other dialkyl sulfides, readily undergoing oxidation at the sulfur atom.

The selective oxidation of sulfides to either sulfoxides or sulfones is a critical process in both industrial and biological contexts. libretexts.org For undecyl sulfide, this transformation involves the sequential addition of oxygen atoms to the sulfur center. The initial oxidation to undecyl sulfoxide (B87167) is typically faster than the subsequent oxidation to undecyl sulfone. acsgcipr.org

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. mdpi.com The reaction can be performed with 30% H₂O₂ and is often catalyzed by metal complexes to improve efficiency and selectivity. mdpi.comepo.org For instance, catalysts like tantalum carbide can selectively yield sulfoxides, while niobium carbide favors the formation of sulfones. Other effective reagents include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), and sodium metaperiodate (NaIO₄). acsgcipr.org

Controlling the reaction conditions is crucial for selective synthesis. To favor the formation of undecyl sulfoxide while minimizing over-oxidation to the sulfone, strategies include the careful control of oxidant stoichiometry, slow addition of the oxidant, and maintaining lower reaction temperatures. acsgcipr.orgmdpi.com Conversely, to obtain undecyl sulfone, stronger oxidizing conditions, such as an excess of the oxidizing agent or more potent catalysts, are employed. mdpi.com

Table 1: General Conditions for Sulfide Oxidation This table presents generalized conditions applicable to the oxidation of long-chain alkyl sulfides like this compound, based on common laboratory practices.

| Product | Oxidizing Agent(s) | Catalyst (if any) | Solvent | Temperature (°C) | Typical Reaction Time |

| Sulfoxide | H₂O₂ (1.1-1.5 eq.) | FeCl₃, Sc(OTf)₃, Tantalum Carbide | Acetonitrile (B52724), Methanol (B129727) | 25-50 | < 2 min to several hours |

| m-CPBA (1 eq.) | None | Dichloromethane | 0-25 | 1-3 hours | |

| NaIO₄ | None | Methanol/Water | 0-25 | 2-12 hours | |

| Sulfone | H₂O₂ (>2 eq.) | Sodium Tungstate, Niobium Carbide | Acetonitrile, Ethanol | 40-70 | 1-4 hours |

| KMnO₄ | None | Acetic Acid/Water | 25-50 | 1-3 hours | |

| m-CPBA (>2 eq.) | None | Dichloromethane | 25 | 3-6 hours |

Data compiled from general findings in organic synthesis literature. mdpi.comepo.orgcdmf.org.br

Sulfur compounds are integral to global biogeochemical cycles, participating in a complex network of redox reactions. wikipedia.orggeochemicalperspectives.org The sulfur cycle involves the transformation of sulfur through various oxidation states, from sulfide (-2) to sulfate (B86663) (+6). wikipedia.org Microbial activity is a primary driver of these transformations in marine and terrestrial environments. frontiersin.orgnih.gov

While the specific role of this compound in these large-scale cycles is not extensively documented, as an organic sulfide, it can be considered part of the organic sulfur pool. In anoxic environments, organic sulfur can be mineralized by microorganisms to produce hydrogen sulfide (H₂S). wikipedia.org Conversely, in oxic environments, sulfide oxidation is a key process. mdpi.com Microorganisms known as sulfur-oxidizing bacteria (SOB) can oxidize inorganic sulfide and potentially simple organic sulfides. nih.gov These processes are part of a "cryptic sulfur cycle" where sulfate is reduced to sulfide and then rapidly re-oxidized. geochemicalperspectives.org Given that long-chain alkyl compounds can be metabolized by certain bacteria, it is plausible that this compound could be acted upon by microorganisms, entering the sulfur cycle through oxidation or other transformations. researchgate.net

Formation of Sulfoxides and Sulfones

Nucleophilic and Electrophilic Reactivity of Sulfur Centers

The sulfur atom in this compound possesses lone pairs of electrons, making it a nucleophilic center. However, its reactivity differs from its oxygen analog (ether) due to sulfur's larger size, lower electronegativity, and the accessibility of its d-orbitals.

Due to the high nucleophilicity of the sulfur atom, dialkyl sulfides readily react with electrophiles. libretexts.orgmsu.edu A classic example is the Sₙ2 reaction with alkyl halides. libretexts.org In this reaction, the sulfur atom of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. This process results in the formation of a trialkylsulfonium salt. libretexts.orgmsu.edu

The reaction is analogous to the alkylation of amines to form quaternary ammonium (B1175870) salts. msu.edu The resulting sulfonium (B1226848) salts are stable, ionic compounds. This reactivity is a key difference from ethers, which are significantly less nucleophilic and require extreme conditions to form analogous oxonium salts. msu.edu

Table 2: Representative Sₙ2 Reaction of this compound

| Reactant 1 | Reactant 2 (Electrophile) | Product | Reaction Type |

| Dithis compound | Methyl Iodide | Diundecylmethylsulfonium Iodide | Sₙ2 |

| Dithis compound | Benzyl Bromide | Benzyldiundecylsulfonium Bromide | Sₙ2 |

This table illustrates the expected products from the reaction of dithis compound with common electrophiles based on established sulfide reactivity. msu.edulibretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Sulfur ylides are neutral, dipolar molecules containing a carbanion adjacent to a positively charged sulfur atom. numberanalytics.com They are versatile reagents in organic synthesis, particularly for the formation of epoxides, cyclopropanes, and aziridines. organic-chemistry.org The formation of a sulfur ylide from this compound would typically proceed via a two-step sequence. First, the sulfide reacts with an alkyl halide to form a sulfonium salt, as described in section 3.2.1. bristol.ac.uk Subsequent deprotonation of a carbon atom alpha to the sulfonium center by a strong base (e.g., butyllithium (B86547) or sodium hydride) generates the sulfur ylide. organic-chemistry.org

Once formed, the undecyl-substituted sulfur ylide can react as a nucleophile. A prominent application is the Corey-Chaykovsky reaction, where the ylide attacks the carbonyl carbon of an aldehyde or ketone. organic-chemistry.orglibretexts.org This is followed by an intramolecular Sₙ2 reaction where the oxygen anion displaces the dialkyl sulfide, forming a stable epoxide ring and regenerating the sulfide. libretexts.org This process provides an efficient method for synthesizing three-membered rings. organic-chemistry.orgbristol.ac.uk While specific examples involving this compound are not prevalent in the literature, its behavior is expected to follow these established principles of sulfur ylide chemistry. numberanalytics.comnih.gov

Reactions with Electrophiles (e.g., Alkyl Halides)

Catalytic and Enzyme-Mediated Transformations

The transformation of sulfides can be facilitated by both chemical catalysts and biological enzymes, often offering high selectivity and milder reaction conditions. acsgcipr.orgmt.com

In chemical catalysis, various metal complexes are used to promote the oxidation of sulfides. As mentioned in section 3.1.1, catalysts based on tungsten, molybdenum, iron, and other metals can control the oxidation of sulfides to either sulfoxides or sulfones. epo.org These catalytic systems often use environmentally benign terminal oxidants like H₂O₂ or O₂. acsgcipr.org

Enzyme-mediated transformations of sulfides are of significant interest due to their high specificity. mt.com Enzymes such as sulfide-quinone oxidoreductase (SQR) are known to catalyze the oxidation of inorganic sulfide to elemental sulfur as part of cellular metabolism. researchgate.netresearchgate.net While the primary substrates for SQRs are inorganic sulfides, the broader class of monooxygenases and oxidoreductases can act on organic sulfides. For instance, Baeyer-Villiger monooxygenases have been used for the asymmetric oxidation of prochiral sulfides to single-enantiomer sulfoxides. acsgcipr.org Although direct enzymatic studies on this compound are limited, it is known that certain bacteria possess enzymes capable of oxidizing long-chain alkyl compounds. For example, 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole has been studied as an inhibitor of sulfide oxidation reactions, indicating that long alkyl chains can interact with the active sites of such enzymes. researchgate.net Furthermore, some enzymes, like the sulfur oxygenase reductase (SOR) found in thermoacidophilic archaea, are involved in the disproportionation of sulfur, a process that includes both oxidation and reduction steps. nih.gov

Rhodium-Catalyzed Reactions Involving S-S Bond Cleavage

The cleavage of sulfur-sulfur (S-S) bonds is a fundamental transformation in organic chemistry, enabling the synthesis of a wide array of organosulfur compounds. Transition metal catalysis, particularly with rhodium complexes, has emerged as a powerful tool for achieving this transformation under mild conditions. nih.govacs.orgnih.gov Rhodium catalysts are efficient in cleaving the S-S bond of disulfides, including long-chain dialkyl disulfides like di(undecyl) disulfide, and facilitating the transfer of the resulting organothio groups to other organic molecules. nih.gov This methodology offers an alternative to traditional methods that often rely on the use of thiols, which are known for their unpleasant odor and susceptibility to oxidation. acs.orgnih.gov

The general mechanism of rhodium-catalyzed reactions of disulfides involves the oxidative addition of the S-S bond to a low-valent rhodium complex, forming a rhodium intermediate with two sulfur ligands. This intermediate can then undergo various reactions, such as substitution or insertion, to form new carbon-sulfur (C-S) bonds. nih.gov These reactions are often reversible, allowing for equilibrium-driven processes and interconversion reactions. acs.orgnih.gov

A specific example of this reactivity is the rhodium-catalyzed interconversion between acylphosphine sulfides and thioesters. In a study, the reaction of diethyl(p-dimethylaminobenzoyl) phosphine (B1218219) sulfide with di(undecyl) disulfide was investigated. In the presence of a catalytic amount of RhH(PPh₃)₄ (2 mol%) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (4 mol%) in refluxing tetrahydrofuran (B95107) (THF) for 3 hours, the corresponding thioester was successfully obtained in a high yield of 90%. nih.gov This transformation highlights the utility of rhodium catalysis in forming C-S bonds from dialkyl disulfides.

| Reactants | Catalyst System | Conditions | Product | Yield |

| Diethyl(p-dimethylaminobenzoyl) phosphine sulfide, Di(undecyl) disulfide | RhH(PPh₃)₄ (2 mol%), dppe (4 mol%) | THF, reflux, 3 h | Corresponding thioester | 90% |

| This table showcases the efficiency of rhodium-catalyzed thioester synthesis from di(undecyl) disulfide. |

The versatility of rhodium catalysis extends to other transformations involving disulfides. For instance, rhodium complexes can catalyze the exchange reactions of disulfides, the reduction of disulfides to thiols, and the insertion of sulfur into multiple bonds. nih.gov The higher affinity of rhodium for sulfur compared to nitrogen and oxygen functional groups allows for a high degree of functional group tolerance in these reactions. nih.gov

Undecyl Sulfur Compound Analogs in Biological Redox Pathways (e.g., Sulfide-Quinone Reductase Activity)

Sulfide-quinone reductase (SQR) is a key enzyme in biological sulfide oxidation, a fundamental process in the global sulfur cycle and in the detoxification of sulfide in various organisms, from bacteria to eukaryotes. acs.orgnih.gov SQR catalyzes the oxidation of sulfide to elemental sulfur or polysulfides, transferring the electrons to the quinone pool in the respiratory or photosynthetic electron transport chains. nih.govnih.gov The study of SQR activity often involves the use of specific inhibitors and substrate analogs to probe the enzyme's mechanism and structure.

Long-chain alkyl sulfur compounds, including analogs of this compound, have proven to be valuable tools in these investigations. The hydrophobic alkyl chain can facilitate the interaction of these molecules with the membrane-bound SQR and its hydrophobic quinone-binding site. pnas.org

A notable example is the use of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UDBT), a potent inhibitor of SQR activity. In studies with thylakoids from the cyanobacterium Oscillatoria limnetica, UDBT was shown to inhibit both the light-dependent and dark, sulfide-dependent quinone reductase activities. nih.gov This inhibition suggests that the undecyl-containing compound directly interferes with the enzyme's function, likely by competing with the natural quinone substrate. The long undecyl chain is crucial for anchoring the inhibitor within the hydrophobic regions of the thylakoid membrane where SQR is located.

| Inhibitor | Organism/System | Target | Effect |

| 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UDBT) | Oscillatoria limnetica thylakoids | Sulfide-Quinone Reductase (SQR) | Inhibition of light and dark reactions |

| This table illustrates the inhibitory effect of an undecyl sulfur compound analog on SQR activity. |

Furthermore, structural studies of SQR have utilized detergents with long alkyl chains to solubilize and crystallize the membrane-bound enzyme. For instance, dodecyl-β-D-maltoside (DDM) has been used in the crystallization of SQR from Aquifex aeolicus. pnas.org In the crystal structure, the DDM molecule occupies the quinone-binding channel, mimicking the binding of the natural ubiquinone substrate. pnas.org While not a sulfide itself, the dodecyl chain of this detergent highlights the importance of the long aliphatic chain in interacting with the hydrophobic pocket of the enzyme. This provides a strong rationale for the use of this compound analogs as probes for SQR activity, as their undecyl chains would be expected to favor binding to the same hydrophobic site.

The activity of SQR from Acidianus ambivalens has been shown to be highest with decylubiquinone, a quinone with a ten-carbon alkyl chain, further underscoring the significance of the alkyl chain length in substrate recognition by the enzyme. uniprot.org

Hydrolytic Stability and Degradation Pathways of Undecyl Sulfur Compounds

The hydrolytic stability and degradation pathways of sulfur compounds are critical for understanding their environmental fate and persistence. While specific data on the hydrolytic stability of this compound is limited, general principles governing the hydrolysis of dialkyl sulfides and the degradation of long-chain aliphatic compounds provide valuable insights.

Hydrolytic Stability:

The hydrolysis of dialkyl sulfides is generally a slow process under neutral pH conditions. The reaction involves the nucleophilic attack of water on the sulfur atom or the α-carbon. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the structure of the alkyl groups. nih.govnih.gov For long-chain dialkyl sulfides like this compound, the hydrophobic nature of the undecyl groups would be expected to decrease its water solubility, thereby limiting its accessibility for hydrolysis in aqueous environments. researchgate.net The stability of the C-S bond in simple dialkyl sulfides contributes to their general resistance to hydrolysis in the absence of catalysts or harsh conditions. jax.org

Degradation Pathways:

The degradation of undecyl sulfur compounds can occur through both abiotic and biotic pathways.

Abiotic Degradation: Abiotic degradation can be initiated by factors such as photolysis or reaction with strong oxidizing agents. nih.govresearchgate.net For instance, the oxidation of dialkyl sulfides can lead to the formation of sulfoxides and sulfones. nih.gov While specific studies on the abiotic degradation of this compound are not readily available, it is expected to follow similar oxidative pathways.

Biotic Degradation: Microbial degradation is a significant pathway for the breakdown of organic sulfur compounds in the environment. caltech.eduresearchgate.net Various microorganisms, including bacteria and fungi, are capable of metabolizing alkyl sulfides. For example, a pure culture of a Thiobacillus species has been shown to degrade a range of alkyl sulfides, including dipropyl sulfide and dibutyl sulfide, under both aerobic and anaerobic conditions. nih.govasm.org The degradation pathway often involves the oxidation of the sulfur atom.

Studies on the microbial degradation of n-alkyl tetrahydrothiophenes, which are structurally related to cyclic sulfides, have shown that isolates of Gordonia and Rhodococcus can metabolize 2-n-undecyltetrahydrothiophene. rcsb.org This indicates that microorganisms possess the enzymatic machinery to handle long alkyl chains attached to a sulfur-containing ring, suggesting a similar potential for the degradation of acyclic long-chain sulfides like this compound. The degradation of such compounds is often initiated by oxidation of the sulfur atom or the terminal end of the alkyl chain.

| Organism | Substrate(s) | Degradation Condition |

| Thiobacillus sp. | Dipropyl sulfide, Dibutyl sulfide | Aerobic/Anaerobic |

| Gordonia sp., Rhodococcus sp. | 2-n-Undecyltetrahydrothiophene | Aerobic |

| This table provides examples of microorganisms capable of degrading long-chain alkyl sulfur compounds. |

The presence of long aliphatic chains can also influence the enzymatic degradation of other polymers, making them more resistant to enzymatic attack. acs.org This suggests that the degradation of this compound might be slower compared to its shorter-chain homologs.

Computational and Theoretical Studies on Undecyl Sulfide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of molecules.

The electronic structure of a molecule governs its reactivity. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (ΔE), are crucial for predicting a molecule's behavior as an electron donor or acceptor.

Computational studies on undecyl ester derivatives have provided valuable data on these parameters. researchgate.netresearchgate.net For instance, the analysis of Sulfurous acid, 2-propyl undecyl ester (SPE) and Pentafluoropropionic acid, undecyl ester (PPE) using DFT at the B3LYP/6-311+G(d,p) level of theory reveals their electronic properties. researchgate.netresearchgate.net The energy of HOMO is associated with the molecule's capacity to donate electrons, while the energy of LUMO indicates its ability to accept electrons. samipubco.com A smaller energy gap (ΔE = ELUMO - EHOMO) suggests higher reactivity. researchgate.net

The fraction of electrons transferred (ΔN) from the inhibitor molecule to the metal surface is another important descriptor. A positive ΔN value for SPE indicates a strong tendency to donate electrons to the empty orbitals of a metal. researchgate.net

Interactive Table: Quantum Chemical Properties of Undecyl Ester Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | ΔN |

|---|---|---|---|---|---|

| Sulfurous acid, 2-propyl undecyl ester (SPE) | -7.023 | -0.879 | 6.144 | 3.511 | 0.589 |

| Pentafluoropropionic acid, undecyl ester (PPE) | -7.981 | -1.112 | 6.869 | 5.311 | -0.457 |

Data sourced from a computational study on mild steel corrosion inhibitors. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule. For N-benzoyl-S-(undecyl)-dithiocarbamate, MEP calculations show that negative potential regions (electron-rich) are located around the oxygen and sulfur atoms, which constitute the hydrophilic polar head. lookchem.com In contrast, the long undecyl and phenyl moieties are nonpolar (hydrophobic) regions with less positive potential. lookchem.com These maps are predictive of sites for electrophilic and nucleophilic attack. lookchem.com

Geometrical optimization calculations determine the most stable three-dimensional structure of a molecule, providing data on bond lengths, bond angles, and torsion angles. For N-benzoyl-S-(undecyl)-dithiocarbamate, X-ray analysis and DFT calculations have been used to define its structure. lookchem.com The benzamide (B126) part of the molecule is nearly planar, while the long undecyl group exhibits a slight twist. lookchem.com

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation about single bonds. wikipedia.org For long-chain molecules like undecyl sulfide (B99878) derivatives, the flexibility of the alkyl chain allows for numerous possible conformations. wikipedia.orgacs.org Computational methods are essential for determining the relative stabilities of these conformers. rsc.orgresearchgate.net For example, in β-fluorosulfides, DFT calculations have shown that the preference for a gauche or anti conformation around the C-C-S bond depends on the oxidation state of the sulfur atom. rsc.org While specific conformational analyses for undecyl sulfide are not widely documented, the principles derived from studies of other long-chain alkanes and alkyl sulfides are applicable. acs.orgrsc.org

Interactive Table: Selected Bond and Torsion Angles for N-benzoyl-S-(undecyl)-dithiocarbamate

| Atoms | Bond/Torsion Angle (°) |

|---|---|

| C7-N1-C8-S1 (Torsion) | 4.4 |

| N1-C8-S1-C9 (Torsion) | 178.7 |

Data from X-ray analysis of the crystal structure. lookchem.com

Electronic Structure Elucidation (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions at interfaces. ualberta.cafrontiersin.org

The interaction of this compound derivatives with material surfaces, particularly metals, is critical in applications such as corrosion inhibition. MD simulations can elucidate the adsorption mechanism and stability of these molecules on a surface.

A study using quenched molecular dynamics simulated the adsorption of Sulfurous acid, 2-propyl undecyl ester (SPE) on an iron (Fe(110)) surface. researchgate.net The results indicated that the molecule adsorbs in a parallel orientation to the surface, which maximizes surface coverage and forms a protective layer. researchgate.netsamipubco.com The strength of this interaction is quantified by the binding energy, which is the negative of the interaction energy. samipubco.com The calculated adsorption energy for SPE was highly negative, suggesting a strong, spontaneous interaction characteristic of chemisorption, where chemical bonds are formed between the inhibitor and the metal surface. researchgate.net The heteroatoms (sulfur and oxygen) and π-electrons in such molecules are believed to play a crucial role in the adsorption process. samipubco.com

Mechanistic Probes of Chemical Reactions

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the characterization of transient intermediates and transition states.

While the hydrolysis of simple sulfur compounds like carbonyl sulfide has been extensively modeled, detailed mechanistic studies on the hydrolysis of long-chain alkyl sulfides are less common. researchgate.netmdpi.comacs.org However, research combining experiments with quantum chemical calculations on the decomposition of hexyl sulfide in supercritical water provides a valuable model for how larger sulfides might hydrolyze. butler.edugreencarcongress.commit.edu

This work demonstrated that supercritical water is not merely a solvent but an active reactant. butler.edugreencarcongress.com The proposed mechanism involves several key steps:

Initial C-S Bond Cleavage : The process begins with the cleavage of a carbon-sulfur bond, primarily through radical reactions, to form a thioaldehyde intermediate. butler.edursc.org

Pericyclic Addition of Water : A water molecule then adds to the carbon-sulfur double bond (C=S) of the thioaldehyde. butler.edu

Formation of Mercaptoalcohol : This addition results in a geminal mercaptoalcohol intermediate. butler.edu

Decomposition : The mercaptoalcohol subsequently decomposes to yield an aldehyde and hydrogen sulfide (H₂S). butler.edu This decomposition can occur directly or be catalyzed by another water molecule via a six-membered ring transition state. butler.edu

Further Reactions : The resulting aldehyde can then undergo further decomposition. butler.edu

This detailed reaction network, supported by quantum chemical calculations of kinetic parameters, highlights a complex interplay of radical and non-radical steps where water acts as both a hydrogen-bond donor and a reductant. butler.edursc.orgresearchgate.net These findings suggest a plausible pathway for the hydrolysis of this compound under similar conditions.

Advanced Analytical and Spectroscopic Characterization of Undecyl Sulfide Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including undecyl sulfide (B99878). numberanalytics.com It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. emerypharma.com

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure of undecyl sulfide and its derivatives. port.ac.uk For a symmetrical dialkyl sulfide like this compound (dithis compound), the NMR spectra are expected to be relatively simple due to the molecular symmetry.

In the ¹H NMR spectrum, specific signals correspond to the different protons in the undecyl chains. The protons on the carbon atom adjacent to the sulfur atom (α-CH₂) typically appear as a triplet at a distinct chemical shift. The signals for the other methylene (B1212753) groups along the alkyl chain appear as a complex multiplet, while the terminal methyl (CH₃) protons resonate as a triplet at the highest field.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the undecyl chain. The carbon atom bonded to the sulfur (C-α) is characteristically shifted.

A study on N-benzoyl-S-(undecyl)-dithiocarbamate, a derivative of this compound, utilized both ¹H and ¹³C NMR for its characterization. lookchem.comresearchgate.net

Interactive Table: Representative NMR Data for Sulfide Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| Diethyl sulfoxide (B87167) | ¹H | 1.55-1.58 | m |

| ¹³C | 6.01, 45.22 | ||

| Methyl phenyl sulfoxide | ¹H | 2.98, 7.46-7.87 | s, m |

| ¹³C | 44.15, 124.44, 129.60, 131.45, 144.29 |

Note: 'm' denotes a multiplet and 's' denotes a singlet. Data is illustrative and may vary based on solvent and experimental conditions. rsc.org

NMR spectroscopy is crucial for distinguishing this compound from its related sulfur counterparts like undecanethiol and diundecyl disulfide. While the ¹H NMR spectra of these compounds can appear similar, key differences allow for their unambiguous identification. tandfonline.comresearchgate.net

A primary distinguishing feature is the signal of the protons on the methylene group adjacent to the sulfur atom. researchgate.net In undecanethiol (R-SH), this signal appears as a quartet due to coupling with both the adjacent methylene protons and the thiol proton. researchgate.net In contrast, for diundecyl disulfide (R-S-S-R), this signal is a triplet because there is no thiol proton to couple with. researchgate.net The signal for the thiol proton itself in undecanethiol can sometimes be observed, though it may be broad and located in a crowded region of the spectrum. tandfonline.comresearchgate.net

The easy oxidation of thiols to disulfides makes this differentiation particularly important for ensuring sample purity. researchgate.net

Structural Elucidation of Undecyl Sulfides and Derivatives

Vibrational Spectroscopy (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. harvard.edunist.gov These techniques are useful for identifying functional groups and confirming the structure of this compound.

In the FT-IR spectrum of a dialkyl sulfide, characteristic peaks include C-H stretching and bending vibrations. The C-S stretching vibration also gives rise to a characteristic, though often weak, absorption band. For N-benzoyl-S-(undecyl)-dithiocarbamate, FT-IR spectroscopy was used alongside NMR for characterization. lookchem.comresearchgate.net

Raman spectroscopy can also be a powerful tool for studying sulfur-containing compounds. rsc.org The S-S bond in disulfides, for example, gives a characteristic Raman signal. researchgate.net The C-S bond in sulfides also has a characteristic Raman shift.

Interactive Table: Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-H (alkane) | Bending | 1350-1470 |

| C-S (sulfide) | Stretching | 600-800 |

| S-S (disulfide) | Stretching | 400-500 |

| S-H (thiol) | Stretching | 2550-2600 |

Note: These are general ranges and can vary based on the specific molecular structure.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nist.gov When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), these "hyphenated techniques" (e.g., GC-MS, LC-MS) are invaluable for analyzing complex mixtures and identifying individual components. ijprajournal.comresearchgate.netajpaonline.comnih.govslideshare.net

For this compound, mass spectrometry can confirm its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information. In the analysis of complex mixtures, such as those from atmospheric residue, selective oxidation of sulfides to sulfoxides followed by Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) has been used to identify sulfur-containing compounds. mdpi.com This approach enhances the ionization efficiency of the less polar sulfide compounds. mdpi.com

Hyphenated techniques are particularly useful for separating this compound from other components in a mixture and obtaining a clean mass spectrum for identification. nih.gov LC-MS, for instance, combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ijprajournal.com

X-ray Diffraction (XRD) and Crystallography

In broader studies of metal-sulfide systems, XRD is used to characterize the resulting crystalline structures. ubfc.frmaterialsproject.orgmaterialsproject.orgrcsb.org For example, it has been used to characterize copper(I) coordination polymers formed with dialkyl sulfides. ubfc.fr

Interactive Table: Crystallographic Data for a Related Undecyl-Sulfur Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| N-benzoyl-S-(undecyl)-dithiocarbamate | Triclinic | P-1 | 4.2417 | 20.010 | 27.959 |

Source: Data for N-benzoyl-S-(undecyl)-dithiocarbamate. lookchem.comresearchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. labmanager.com

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. iospress.comfraunhofer.de For instance, TGA can show the temperatures at which a dialkyl sulfide begins to decompose. ubfc.friospress.com In a study of canola oil polysulfides, TGA was used to analyze their thermal stability. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting points and glass transitions. labmanager.comcapes.gov.brosti.govresearchgate.net DSC studies on various sulfides have been conducted to investigate their thermal behavior and antioxidant properties. capes.gov.brosti.gov The technique can reveal phase transitions and, in some cases, can be used to study sulfidation reactions. researchgate.net

The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of this compound, including its stability, decomposition profile, and phase behavior. mdpi.comresearchgate.net

Chromatographic Separations for Undecyl Sulfides

Chromatographic techniques are fundamental for the separation and analysis of this compound and related compounds from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods, each offering distinct advantages depending on the volatility and polarity of the specific sulfide species.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the separation of a wide range of organic compounds, including long-chain dialkyl sulfides like this compound. malvernpanalytical.comnih.gov The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detector. drawellanalytical.com

For the separation of non-polar compounds like this compound, reversed-phase HPLC is typically employed. aocs.org In this mode, a non-polar stationary phase, such as C18 or C8, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Longer alkyl chain sulfides, such as this compound, will have stronger interactions with the stationary phase, leading to longer retention times compared to shorter-chain sulfides.

Method development often involves optimizing the mobile phase composition to achieve the desired separation. A common mobile phase for separating non-polar compounds is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). aocs.orgsci-hub.se A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities. drawellanalytical.commdpi.com For instance, a method could start with a higher percentage of water to elute more polar compounds, followed by an increasing gradient of acetonitrile to elute non-polar compounds like this compound.

Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. aocs.org While detection at low UV wavelengths (around 205-210 nm) is possible, sensitivity can be limited. aocs.org A more sensitive approach involves the use of a Refractive Index Detector (RID), which is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. sci-hub.se Alternatively, derivatization of the sulfide to a fluorescent compound can significantly enhance detection sensitivity when using a fluorescence detector. nih.govresearchgate.net For example, monobromobimane (B13751) (MBB) can be used as a derivatizing agent to form a highly fluorescent adduct with sulfides, allowing for detection at nanomolar levels. nih.gov

A study on the analysis of dialkyl polysulfides utilized HPLC with the following conditions to determine the content ratio of different sulfide species:

| Parameter | Condition |

| Column | Mightysil RP-18 GP (250 mm x 4.6 mm) |

| Mobile Phase | Methanol/Isopropyl alcohol (70/30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | UV (254 nm) |

| Injection Volume | 10 µL |

This table illustrates a typical setup for the HPLC analysis of dialkyl sulfides.

Gas Chromatography (GC) for Volatile Undecyl Sulfides

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and other dialkyl sulfides. allenpress.comnih.gov The choice of column, temperature program, and detector are critical for achieving optimal separation and detection.

Capillary columns with a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5ms), are commonly used for the analysis of organosulfur compounds. mdpi.com The separation is based on the boiling points and polarities of the compounds. A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed to separate a mixture of compounds with different volatilities. allenpress.commdpi.com

For the detection of sulfur-containing compounds like this compound, a sulfur-specific detector such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) is highly advantageous. allenpress.comshimadzu.com These detectors offer high selectivity and sensitivity for sulfur compounds, which is particularly useful when analyzing complex samples where interferences from other co-eluting compounds can be a problem with non-specific detectors like the Flame Ionization Detector (FID). allenpress.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool that not only separates the compounds but also provides structural information for their identification. mdpi.comresearchgate.net

A representative GC method for the analysis of sulfur-containing petroleum components is detailed below:

| Parameter | Condition |

| Column | 3.5 m x 2 mm ID glass column packed with 3% OV-17 on 100-120 mesh Gas Chrom Q |

| Detector | Flame Photometric Detector (sulfur mode) |

| Temperature Program | 120°C to 280°C at 6°C/minute |

This table provides an example of GC conditions that can be adapted for the analysis of this compound.

Elemental Analysis for Sulfur Content Quantification

Elemental analysis is a crucial technique for determining the total sulfur content in a sample of this compound. This method provides a quantitative measure of the mass percentage of sulfur, which is essential for verifying the purity and stoichiometry of the compound.

The most common method for determining total sulfur is through combustion analysis. creaanalytical.com.au In this technique, a small, precisely weighed amount of the this compound sample is combusted at a high temperature in an oxygen-rich atmosphere. This process converts all the sulfur present in the sample into sulfur dioxide (SO₂). google.com The resulting gases are then passed through a detection system to quantify the amount of SO₂ produced.

Several detection techniques can be used to measure the SO₂. UV-Fluorescence is a common and highly sensitive method where the SO₂ is excited by UV light, and the resulting fluorescence is measured by a photomultiplier tube. creaanalytical.com.au Another method is microcoulometry, where the SO₂ is titrated with a reagent, and the amount of charge required for the reaction is measured. creaanalytical.com.au

Modern elemental analyzers can simultaneously determine the content of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a single analysis. google.com This provides a comprehensive elemental composition of the sample. The theoretical sulfur content of this compound (C₂₂H₄₆S) can be calculated based on its molecular formula and the atomic weights of its constituent elements. By comparing the experimentally determined sulfur content with the theoretical value, the purity of the sample can be assessed.

X-ray fluorescence (XRF) spectrometry is another non-destructive method that can be used for sulfur analysis. It determines the total sulfur composition regardless of the chemical form of the sulfur atoms. malvernpanalytical.com

The following table shows the theoretical elemental composition of this compound:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 22 | 264.242 | 77.10 |

| Hydrogen | H | 1.008 | 46 | 46.368 | 13.54 |

| Sulfur | S | 32.065 | 1 | 32.065 | 9.36 |

| Total | 342.675 | 100.00 |

This table provides the expected elemental composition, which can be used as a reference for experimental results from elemental analysis.

Applications of Undecyl Sulfide in Advanced Materials and Catalysis

Undecyl Sulfide (B99878) as a Component in Functional Materials

The molecular structure of undecyl sulfide, characterized by its hydrophobic alkyl groups, makes it a valuable component in the design of functional materials with tailored surface properties and optoelectronic capabilities.

Hydrophobic Surface Modification and Coatings

The inherent hydrophobicity of the undecyl groups in this compound and related long-chain alkyl sulfur compounds makes them effective agents for creating water-repellent surfaces. When applied as a coating, these molecules can significantly increase the water contact angle of a substrate, a key indicator of hydrophobicity. google.comgoogle.comacs.org This property is crucial for developing superhydrophobic surfaces, which are of great interest for applications such as self-cleaning coatings, anti-icing surfaces, and corrosion-resistant layers. google.comacs.org

The principle behind this application lies in the ability of the long alkyl chains to lower the surface energy of the material they coat. acs.org This, combined with the creation of micro- and nano-scale surface roughness, can lead to the Cassie-Baxter state, where water droplets are suspended on a composite surface of solid and trapped air, minimizing contact and leading to high water repellency. google.com While research often focuses on alkanethiols for surface modification due to their strong interaction with noble metal surfaces, the hydrophobic nature of the undecyl chains is a shared and critical feature. google.comnih.gov

Polymeric and Nanocomposite Materials for Optoelectronic Devices (e.g., Light-Emitting Diodes)

Sulfur-containing polymers have garnered significant attention for their potential in optoelectronic devices due to their desirable refractive indices and other functional properties. acs.orgsemiconductor-digest.com this compound moieties have been incorporated into the side chains of conjugated polymers, such as polyfluorenes, to enhance their performance in polymer light-emitting diodes (PLEDs). nycu.edu.tw

In a study, a polyfluorene derivative containing 9,9-di[11-(decylsulfanyl)undecyl] fluorene (B118485) was synthesized. The presence of the sulfide-containing alkyl side chains was found to improve the thermal stability and electroluminescent color stability of the resulting polymer films. nycu.edu.tw A multi-layer PLED device using one of these sulfide-containing polymers exhibited a stable sky-blue emission with a maximum brightness of 2991 cd/m² and a maximum efficiency of 1.36 cd/A. nycu.edu.tw

Furthermore, the sulfur atoms in these polymers can act as coordination sites for quantum dots (QDs). nycu.edu.tw By incorporating surface-modified cadmium sulfide or CdSe nanocrystals into these polymer matrices, organic/inorganic hybrid nanocomposite materials can be created. nycu.edu.twjetir.org These hybrid materials can exhibit enhanced luminescence and electroluminescence performance in PLEDs compared to the polymer alone. nycu.edu.twmdpi.com The interaction between the sulfide groups and the nanocrystals facilitates the formation of these advanced materials for next-generation light-emitting devices. nycu.edu.twtandfonline.com

Self-Assembled Monolayers (SAMs) on Nanoparticles and Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. nih.govsigmaaldrich.com Alkanethiols and dialkyl sulfides with long alkyl chains, such as this compound derivatives, are key components in the formation of SAMs, particularly on gold surfaces. nih.govresearchgate.net The sulfur atom provides a strong anchoring point to the gold, while the long undecyl chains pack together through van der Waals interactions to form a dense, stable monolayer. sigmaaldrich.compnas.org

These SAMs can be used to precisely control the surface properties of materials at the molecular level. nih.gov For instance, SAMs of undecyl-containing thiols can be used to functionalize gold nanoparticles. tandfonline.comresearchgate.net In one study, a disulfide-functionalized carbazole (B46965) derivative, 11-(9-carbazolyl)-1-undecyl disulfide, was used for the single-step synthesis and coating of gold nanoparticles, resulting in stable monolayers. tandfonline.comresearchgate.nettandfonline.com Such functionalized nanoparticles have potential applications in sensors, fluorescent probes, and as fillers in light-emitting and conducting polymers. tandfonline.com

The ability to form well-defined SAMs is crucial for applications in molecular electronics, biosensors, and creating patterned surfaces for directed assembly of other nanoscale components. nih.govutwente.nl The dynamics and structure of these functionalized monolayers are complex and are the subject of ongoing research to better understand and control their properties for advanced device fabrication. pnas.org

Role in Catalytic Processes

The sulfur atom in this compound allows it to play significant roles in catalysis, both as a building block for catalysts and as a modifying ligand in organometallic chemistry.

Precursor in Metal Sulfide Catalyst Synthesis (e.g., Hydrotreating Catalysts)

Hydrotreating is a critical process in petroleum refining for removing sulfur and other contaminants from fuel feedstocks. reactor-resources.comresearchgate.net This process relies on catalysts, typically composed of molybdenum or tungsten sulfides promoted with cobalt or nickel, on a high-surface-area support. reactor-resources.comresearchgate.netacs.org These catalysts are usually prepared in an oxide form and must be converted to their active sulfide state in a process called sulfidation or presulfiding. reactor-resources.comnumberanalytics.com

Dialkyl sulfides, including this compound, can be used as presulfiding agents. google.com In this process, the dialkyl sulfide is mixed with a hydrocarbon solvent and brought into contact with the oxidic catalyst precursor in the presence of hydrogen at elevated temperatures. google.com The dialkyl sulfide decomposes to release hydrogen sulfide (H₂S), which then reacts with the metal oxides on the catalyst support to form the active metal sulfide phases. reactor-resources.com The long alkyl chains of this compound ensure its solubility in the hydrocarbon solvent used in the process. google.com The use of such organosulfur compounds allows for a controlled sulfidation process, which is crucial for achieving optimal catalyst activity and longevity. reactor-resources.com

| Catalyst Type | Precursor Compound | Application |

| Hydrotreating Catalyst | This compound | Petroleum Refining |

| Metal Sulfide Nanomaterials | Dithiocarbamate (B8719985) Complexes | Nanotechnology |

| Noble Metal Sulfide Catalyst | Thionic Species | Electrocatalysis |

Ligand Design in Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. wikipedia.org While simple dialkyl sulfides like this compound are not typically employed as primary ligands in sophisticated catalyst systems due to their relatively weak coordination, the principles of their interaction with metal centers are fundamental. The sulfur atom in a sulfide can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. wikipedia.org

The design of more complex ligands often incorporates sulfide functionalities. These sulfur-containing ligands can influence the reactivity of the metal center in various catalytic cycles, including those involving oxidative addition, reductive elimination, and ligand substitution reactions. iitd.ac.in For example, the electronic properties of the metal can be fine-tuned by the substituents on the sulfur atom. While specific examples detailing this compound as a ligand in major catalytic applications are not prevalent in the literature, its fundamental coordinating ability is a concept applied in the broader design of sulfur-containing ligands for homogeneous catalysis. gla.ac.ukuga-editions.com The study of how simple ligands like dialkyl sulfides interact with metal complexes provides foundational knowledge for the development of more advanced catalysts. libretexts.org

Surfactant-Assisted Materials Synthesis (e.g., Nanocrystal Dispersion)

The synthesis of advanced materials, particularly at the nanoscale, often relies on the use of surfactants or capping agents to control particle growth, prevent aggregation, and ensure stable dispersion. Surfactants are molecules that possess distinct regions with different affinities, typically a polar "head" and a non-polar "tail". In the context of nanocrystal synthesis, these molecules dynamically adsorb to the surface of a growing crystal, modulating its growth and providing a stabilizing shell.

While this compound itself is not extensively documented as a primary surfactant in the synthesis phase of nanocrystals, its structural characteristics—a central sulfur atom flanked by two long undecyl (C11) alkyl chains—suggest a potential role as a powerful stabilizing ligand for pre-formed nanocrystals, especially for their dispersion in non-polar media. The general principles of surfactant-assisted synthesis and the documented use of similar sulfur-containing molecules provide a strong basis for this application.

Mechanism of Surfactant Action in Nanocrystal Synthesis and Dispersion:

Growth Control: During the synthesis of nanocrystals in solution, surfactant molecules adsorb to the nanocrystal surface. This surface passivation slows the rate of monomer addition, allowing for more controlled, uniform growth and preventing uncontrolled aggregation, which can lead to a narrow particle size distribution. mdpi.com

Shape-Directing: By selectively adsorbing to certain crystallographic faces more strongly than others, surfactants can direct the growth of nanocrystals into specific anisotropic shapes, such as rods, cubes, or plates. mdpi.com

Colloidal Stability: The long alkyl chains of the surfactant molecules extend from the nanocrystal surface into the solvent, creating a steric barrier. mdpi.com This barrier prevents the nanocrystals from approaching each other closely enough to aggregate due to van der Waals forces, thus ensuring a stable colloidal dispersion. mdpi.comethz.ch

Role of Sulfur-Containing Compounds:

Sulfur-containing organic molecules, such as thiols and sulfides, are widely used as capping agents for a variety of metal and semiconductor nanocrystals due to the strong affinity of sulfur for their surfaces. researchgate.net For instance, 1-dodecanethiol (B93513) (DDT), a molecule with a twelve-carbon chain, is a common agent in the synthesis of metal sulfide and other nanocrystals, where it can act as both a sulfur source and a capping ligand. researchgate.netmdpi.com

Research on gold nanoparticles has demonstrated that dialkyl sulfides, such as didecyl sulfide (C10SC10), can effectively passivate the nanoparticle surface. researchgate.netacs.org These studies found that dialkyl sulfides serve as effective ligands, though they result in slightly larger and more polydisperse gold cores compared to alkanethiols under similar conditions. researchgate.netacs.org The two alkyl chains of the sulfide provide a robust steric barrier, and the spacing between nanoparticles in self-assembled arrays is dependent on the length of these chains. acs.org

Given this precedent, this compound (C11H23)2S, with its two long alkyl chains, would be expected to function as an excellent capping agent for dispersing nanocrystals in organic solvents. The sulfur atom would provide the anchor point to the nanocrystal surface, while the two undecyl chains would create a highly effective, solvent-compatible steric shell, preventing aggregation and enhancing the stability of the dispersion.

Corrosion Inhibition Mechanisms Involving Undecyl Sulfur Compounds

Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen are widely employed as corrosion inhibitors for metals in various aggressive environments. mdpi.com The primary mechanism of these inhibitors involves their adsorption onto the metal surface, which forms a protective barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.com This adsorption process hinders the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process. mdpi.com Undecyl sulfur compounds, including this compound, are particularly effective due to the synergistic combination of a sulfur atom and long alkyl chains.

The Role of the Sulfur Atom:

The sulfur atom in an undecyl sulfur compound acts as the primary anchoring point for adsorption onto the metal surface. It possesses lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron), forming a coordinate or chemical bond (chemisorption). rsc.orgabechem.com This strong interaction ensures that the inhibitor molecule is firmly held at the metal-solution interface. In some cases, the initial interaction can also be electrostatic (physisorption) between the inhibitor molecule and the charged metal surface. rsc.org

The Influence of the Undecyl (C11) Alkyl Chain:

The long alkyl chains of undecyl sulfur compounds play a critical role in enhancing the inhibition efficiency through several mechanisms:

Increased Surface Coverage: The long, flexible undecyl chains can spread across the metal surface, covering a larger area per molecule. This creates a more compact and dense protective film, effectively blocking a greater number of active sites where corrosion can occur. researchgate.net

Hydrophobic Barrier: The hydrocarbon chains create a hydrophobic (water-repelling) layer. This layer displaces water molecules from the metal surface and prevents corrosive species dissolved in the aqueous solution from reaching it. researchgate.netresearchcommons.org

Stabilization of the Protective Film: The van der Waals forces between adjacent undecyl chains contribute to the formation of a well-ordered and stable self-assembled monolayer, further improving the barrier properties of the protective film.

Research has consistently shown that for a homologous series of inhibitors, increasing the alkyl chain length generally improves corrosion inhibition performance up to a certain point. researchgate.netnih.gov For instance, one study found that inhibition efficiency increased with alkylene chain length up to C11, after which it began to decrease. researchgate.net Another review concluded that surfactants with alkyl chains in the C12-C16 range often exhibit the best performance. nih.gov The undecyl (C11) group falls squarely within this optimal range.

Computational studies have provided further insight into the effectiveness of undecyl sulfur compounds. A theoretical investigation of Sulfurous acid, 2-propyl undecyl ester (SPE) as a corrosion inhibitor for mild steel found that it has a high tendency to donate electrons to the metal surface. researchgate.net The study also calculated a high adsorption energy, indicating a strong and spontaneous chemical adsorption process between the inhibitor and the iron surface. researchgate.net Other computational work on triazole derivatives with varying alkyl chains (including N-undecyl-1,2,4-triazole) also confirmed the good inhibition efficiency conferred by the undecyl group. ajol.info

Environmental Distribution and Transformation Pathways of Undecyl Sulfide

Environmental Fate Modeling Approaches

Environmental fate models are quantitative tools used to predict the distribution and concentration of chemicals in different environmental media like air, water, soil, and sediment. mit.edu These models integrate a chemical's properties with the characteristics of the environment to simulate its partitioning and degradation over time. mit.edunih.gov For a compound like undecyl sulfide (B99878), which has limited empirical data, models such as the Equilibrium Criterion (EQC) model can be employed to estimate its environmental distribution. epa.gov

These models typically operate on the principle of fugacity, which represents a chemical's escaping tendency from a phase. By calculating the fugacity capacity in each environmental compartment (air, water, soil, sediment, biota), the model can predict the equilibrium distribution of the chemical. For undecyl sulfide, its high lipophilicity and low water solubility suggest that it would preferentially partition into organic-rich compartments such as soil, sediment, and biota, rather than remaining in the water column. epa.gov

The accuracy of these models for this compound depends on the quality of input parameters, which include:

Physical-chemical properties: Molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

Degradation rates: Half-lives in various media due to processes like oxidation, photolysis, and biodegradation.

Environmental parameters: Volume and composition of environmental compartments, and rates of advection (movement).

Given the lack of specific data, these parameters are often estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the ECOSAR program, which predicts ecotoxicity and environmental fate based on chemical structure. epa.gov

Abiotic Transformation Processes

Abiotic transformations are chemical reactions that occur without the involvement of living organisms. For this compound, the most significant abiotic pathways are likely oxidation and photochemical degradation.

The sulfur atom in this compound is susceptible to oxidation, which can occur in various environmental matrices. The primary oxidation products are the corresponding sulfoxide (B87167) (undecyl sulfoxide) and, upon further oxidation, the sulfone (undecyl sulfone). thieme-connect.dedss.go.th This process can be initiated by various oxidants present in the environment.

In aqueous environments, oxidation can be mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The rate of oxidation generally increases with pH in aqueous solutions. water360.com.au While the direct reaction of sulfides with molecular oxygen is kinetically slow under dark, abiotic conditions, it can be catalyzed by trace metals. frontiersin.orgpublish.csiro.au

Several laboratory studies have demonstrated the oxidation of dialkyl sulfides using various reagents, which can simulate environmental processes. These include hypervalent iodine reagents like iodosobenzene (B1197198) (PhIO) and phenyliodine diacetate (PIDA), which can efficiently oxidize sulfides to sulfoxides in water. arkat-usa.org The use of hydrogen peroxide, often in the presence of a catalyst, is another common method. organic-chemistry.org

Table 1: Examples of Oxidation Conditions for Dialkyl Sulfides This table is illustrative of general dialkyl sulfide oxidation and does not represent specific data for this compound.

| Oxidant/System | Solvent/Medium | Primary Product | Reference |

|---|---|---|---|

| Iodosobenzene (PhIO) / KBr | Water | Sulfoxide | arkat-usa.org |

| Phenyliodine diacetate (PIDA) | Water | Sulfoxide | arkat-usa.org |

| Hydrogen Peroxide / Triflic Acid | - | Sulfoxide | organic-chemistry.org |

| Hypervalent iodine reagents | Water | Sulfoxide | arkat-usa.org |

The formation of sulfoxides and sulfones alters the physicochemical properties of the parent sulfide, generally increasing its polarity and water solubility, which in turn affects its subsequent environmental fate and transport.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) range. up.pt This process can be a significant degradation pathway for organic compounds in sunlit surface waters and the atmosphere.

Studies on crude oil have shown that aliphatic sulfur compounds are more sensitive to photooxidation than aromatic thiophenic sulfur. dss.go.th This suggests that the undecyl alkyl chains in this compound would be susceptible to photochemical attack. The photooxidation of aromatic hydrocarbons is also enhanced by alkyl substitution, indicating that long alkyl chains can promote light-induced degradation. dss.go.th

Photocatalytic degradation is another relevant process, where a semiconductor material like titanium dioxide (TiO₂) absorbs light and generates highly reactive species that can break down organic pollutants. researchgate.net The sulfur atom of aliphatic sulfides can be oxidized to a sulfoxide group during photocatalytic reactions. researchgate.net Furthermore, photocatalysis can lead to the complete mineralization of organic compounds to carbon dioxide and water.

While specific rate constants for the photochemical degradation of this compound are not available, studies on related compounds indicate that it is a viable transformation pathway. For instance, the photocatalytic degradation of various organic pollutants, including sulfur-containing compounds, has been demonstrated using different photocatalysts. mdpi.comnih.gov The efficiency of degradation depends on factors like the type of photocatalyst, light intensity, and the presence of other substances in the water. mdpi.comnih.gov

Oxidation Pathways in Environmental Matrices

Biotic Transformation Processes

Biotic transformations, primarily driven by microorganisms, are crucial for the degradation of organic compounds in the environment. up.pticm.edu.pl

Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown and mineralization. icm.edu.pl The biodegradation of long-chain alkyl sulfides like this compound is expected to proceed through the oxidation of the alkyl chains.

A study on the biodegradation of 2-n-undecyltetrahydrothiophene, a compound structurally similar to this compound, by n-alkane-degrading bacteria provides significant insight. The primary degradation pathway was found to be the oxidation of the undecyl side chain, leading to the formation of 2-tetrahydrothiophenecarboxylic acid. asm.org This suggests that for this compound, microbial attack would likely initiate at the terminal methyl groups (ω-oxidation) of the undecyl chains, followed by sequential two-carbon cleavage via β-oxidation. This is a common pathway for the degradation of long-chain alkanes and fatty acids.

Similarly, the biodegradation of undecyl sulphate, an odd-numbered carbon chain surfactant, has been shown to proceed via initial ω-oxidation followed by β-oxidation. nih.gov This process results in shorter-chain sulfated carboxylic acids. nih.gov This supports the hypothesis that the undecyl chains of this compound are susceptible to similar microbial degradation pathways.

Initial Oxidation: An initial attack on the terminal carbon of one or both undecyl chains by monooxygenase enzymes.

β-Oxidation: Stepwise shortening of the alkyl chain by removing two-carbon units in the form of acetyl-CoA.

Metabolism of Intermediates: The resulting shorter-chain sulfides and acetyl-CoA are then integrated into the central metabolism of the microorganism.

Table 2: Inferred Microbial Degradation Pathway for this compound This table is based on analogous compound degradation and represents a hypothesized pathway.

| Step | Process | Key Enzymes (Hypothesized) | Products |

|---|---|---|---|

| 1 | ω-Oxidation of Undecyl Chain | Alkane Monooxygenase | 11-(undecylthio)undecan-1-ol |

| 2 | Further Oxidation to Carboxylic Acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 11-(undecylthio)undecanoic acid |

| 3 | β-Oxidation | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, etc. | Shorter-chain dialkyl sulfides, Acetyl-CoA |

In anoxic (oxygen-deficient) sediments, a process known as sulfurization or sulfidation can occur, where reduced sulfur species (like hydrogen sulfide, H₂S, and polysulfides, Sₓ²⁻) react with organic matter. nih.govfrontiersin.orgrsc.org This process is a significant pathway in the biogeochemical sulfur cycle and can lead to the incorporation of sulfur into organic molecules, effectively transforming them. nih.govfrontiersin.org

While this process typically describes the formation of organosulfur compounds from non-sulfur-containing precursors, it also highlights the reactive nature of the sulfide-rich sedimentary environment. For a compound like this compound already present in such an environment, it could potentially participate in exchange reactions or further reactions with polysulfides. The incorporation of sulfur into organic matter can increase its resistance to degradation, leading to its long-term preservation in sediments. nih.govresearchgate.net

The formation of iron sulfides, such as mackinawite (FeS) and pyrite (B73398) (FeS₂), is a competing process for available sulfide in anoxic sediments. enviro.wiki These iron sulfide minerals can also play a role in the abiotic transformation of certain organic contaminants. enviro.wiki The presence of natural organic matter can influence the transformation pathways of iron minerals upon exposure to sulfide. rsc.org Therefore, the fate of this compound in anoxic sediments is intertwined with the complex cycling of sulfur, iron, and organic carbon. acs.orgresearchgate.net

Future Research Trajectories and Emerging Paradigms for Undecyl Sulfide Chemistry

Integration with Green Chemistry Principles in Synthesis and Application

The synthesis of thioethers has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and toxic solvents. mdpi.comtandfonline.com A primary future trajectory for undecyl sulfide (B99878) chemistry is the wholesale adoption of green chemistry principles to mitigate environmental impact. Research will likely focus on several key areas:

Sustainable Solvents and Conditions: A major push is toward replacing traditional organic solvents with more environmentally benign alternatives. Water is being explored as a solvent for the synthesis of dialkyl disulfides and trisulfides, a principle that can be extended to sulfides. tandfonline.com Future methods for producing undecyl sulfide will likely aim for aqueous conditions or solvent-free reactions to reduce pollution and improve safety. tandfonline.com

Thiol-Free Synthesis: The use of thiols as sulfur sources is a significant drawback in traditional sulfide synthesis due to their volatility, toxicity, and overpowering odor. mdpi.comresearchgate.net Emerging paradigms focus on thiol-free reagents. Odorless and stable alternatives like xanthates, thiourea (B124793), and inorganic sulfur sources (e.g., Na₂S₂O₃) are being used to synthesize thioethers, representing a crucial advancement for the industrial-scale production of compounds like this compound. mdpi.comresearchgate.netorganic-chemistry.org

Catalyst-Free and Photocatalytic Methods: Developing reactions that proceed under mild conditions without the need for catalysts is a core goal of green chemistry. organic-chemistry.org Furthermore, visible-light photocatalysis has emerged as a powerful and environmentally friendly approach for C-S bond formation. rsc.org These methods often use oxygen as a green oxidant and can be integrated into scalable flow systems, offering a sustainable pathway to this compound and its derivatives. rsc.org

| Green Chemistry Approach | Principle | Potential Advantage for this compound Synthesis | Reference |

| Use of Aqueous Solvents | Replacing volatile organic solvents with water. | Reduced pollution, lower cost, improved safety. | tandfonline.com |

| Thiol-Free Reagents | Employing odorless, stable sulfur sources like xanthates or Na₂S₂O₃. | Eliminates malodorous and toxic thiols, simplifies handling. | mdpi.comorganic-chemistry.org |

| Photocatalysis | Using visible light to drive reactions, often with O₂ as an oxidant. | Mild conditions, high efficiency, sustainable energy source. | rsc.org |

| Catalyst- & Base-Free Reactions | Designing synthetic routes that avoid catalysts and bases. | Reduced waste, simplified purification, lower cost. | mdpi.comorganic-chemistry.org |

Advanced Synthetic Strategies for Complex this compound Architectures

Beyond simple dialkyl sulfides, a significant research frontier lies in the creation of more complex molecules where the this compound moiety is a key structural component. This requires moving beyond classical substitution reactions to more sophisticated synthetic strategies.

Modern Catalytic Systems: While catalyst-free methods are ideal, catalysis remains central to advanced synthesis. Future research will focus on using efficient and sustainable metal catalysts. There is a growing emphasis on replacing precious metals with earth-abundant and less toxic alternatives like copper and nickel for C-S cross-coupling reactions. researchgate.netorganic-chemistry.org These catalysts enable the synthesis of a wide variety of thioethers under mild conditions with high functional group tolerance. researchgate.net

C-H Functionalization: A paradigm shift in organic synthesis is the move towards C-H functionalization, which avoids the need for pre-functionalized starting materials. mdpi.com Applying this to this compound chemistry could involve the direct, site-selective introduction of sulfur into long alkyl chains or the modification of existing this compound molecules at specific C-H bonds to build more complex architectures. mdpi.com

Multi-Component Reactions: Three-component reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient. A copper-catalyzed three-component reaction using aryldiazonium salts, a sulfur dioxide surrogate (DABSO), and alkyl bromides has been developed for synthesizing aryl alkyl thioethers. organic-chemistry.org Adapting such strategies could allow for the one-pot synthesis of complex, unsymmetrical sulfides containing an undecyl group.

| Catalyst Type | Example Reaction | Relevance to this compound | Reference |

| Nickel-based | C-S cross-coupling of aryl/alkenyl triflates with alkyl thiols. | Enables the creation of complex aryl-undecyl sulfides. | researchgate.net |